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Canbisol, (+/-)-(rrr)-

Cat. No.: B12778698
CAS No.: 101693-56-5
M. Wt: 374.6 g/mol
InChI Key: UEKGZFCGRQYMRM-GUDVDZBRSA-N
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Description

Contextualizing Canbisol, (+/-)-(rrr)- within Synthetic Cannabinoid Research

Canbisol is a synthetic cannabinoid derivative, specifically classified as the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). wikipedia.org It is structurally a classical/nonclassical hybrid cannabinoid, possessing the tricyclic dibenzopyran core characteristic of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) but with modifications that place it in a distinct chemical class. researchgate.net

In the broad field of synthetic cannabinoid research, which involves laboratory-made substances designed to interact with cannabinoid receptors, Canbisol is distinguished by its potent and high-affinity binding to both cannabinoid receptor type 1 (CB1) and type 2 (CB2). wikipedia.orgresearchgate.net This strong and relatively balanced interaction makes it an invaluable tool for scientists investigating the structure, function, and physiological roles of these receptors. wikipedia.org Unlike many synthetic cannabinoids that have emerged on illicit markets, Canbisol's use is confined to controlled, academic research settings aimed at fundamental biological discovery. wikipedia.orgontosight.ai

Table 1: Chemical Properties of Canbisol, (+/-)-(rrr)-

Identifier Value
IUPAC Name (6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol
CAS Number 56689-43-1
Molecular Formula C₂₄H₃₈O₃
Molar Mass 374.565 g·mol⁻¹

Data sourced from PubChem CID 41969 wikipedia.org

Table 2: Receptor Binding Affinity of Canbisol, (+/-)-(rrr)-

Receptor Binding Affinity (Kᵢ)
Cannabinoid Receptor 1 (CB1) 0.1 nM
Cannabinoid Receptor 2 (CB2) 0.2 nM

Data sourced from Rhee et al. (1997) wikipedia.orgnewdu.com

Historical Evolution of Cannabinoid Synthesis and Structure-Activity Relationship Studies Relevant to Canbisol, (+/-)-(rrr)-

The development of Canbisol is rooted in decades of research into the chemical synthesis and structure-activity relationships (SAR) of cannabinoids. The journey began with the isolation and structural elucidation of natural phytocannabinoids like cannabinol (B1662348) (CBN) and cannabidiol (B1668261) (CBD) in the 1930s and 1940s, followed by the landmark isolation and synthesis of Δ⁹-THC by Raphael Mechoulam's group in the 1960s. nih.govnih.govpublish.csiro.au These initial discoveries paved the way for systematic modification of the cannabinoid structure to understand how chemical changes affect biological activity. nih.gov

A pivotal area of this research was the synthesis of hexahydrocannabinols (HHCs), the class to which Canbisol belongs. HHCs are hydrogenated derivatives of THC, first synthesized in the 1940s, which lack the double bond in the cyclohexyl ring. nih.gov This structural modification was found to be critical in exploring the three-dimensional requirements for receptor binding. nih.gov

The 1970s and 1980s saw the introduction of "nonclassical" cannabinoids by pharmaceutical companies like Pfizer. researchgate.net These compounds, such as CP-47,497, lacked the pyran ring of classical cannabinoids but retained cannabimimetic activity, broadening the understanding of the pharmacophore necessary for receptor interaction. researchgate.net This era of exploration led to the development of hybrid cannabinoids, like Canbisol, which combine features of both classical and non-classical structures. researchgate.net

SAR studies have been fundamental to this evolution, systematically altering specific regions of the cannabinoid molecule—such as the C3 alkyl side chain, the phenolic hydroxyl group, and the stereochemistry of the ring system—to map their influence on receptor affinity and efficacy. nih.govgovinfo.gov The synthesis of Canbisol is a direct outcome of such research, demonstrating that specific modifications, like the inclusion of a 9-hydroxy group and a dimethylheptyl side chain on the HHC scaffold, can produce exceptionally potent receptor agonists. wikipedia.orgeuropa.eu The total synthesis of Canbisol has been documented in the scientific literature as part of synthetic pathways developed for nabilone (B1677615) and its analogs, underscoring its place within advanced medicinal chemistry efforts. nih.gov

Table 3: Key Milestones in Synthetic Cannabinoid Research

Period Key Development Significance
1940s First synthesis of Cannabinol (CBN) and Hexahydrocannabinol (HHC). Established foundational synthetic pathways for modifying the cannabinoid structure. nih.govpublish.csiro.au
1960s Isolation and stereospecific synthesis of Δ⁹-THC by Mechoulam's group. Identified the primary psychoactive component of cannabis, enabling targeted SAR studies. researchgate.netnih.gov
1970s-1980s Development of nonclassical cannabinoids (e.g., by Pfizer). Demonstrated that the pyran ring was not essential for activity, expanding the scope of cannabinoid pharmacology. researchgate.net

Current Academic Research Trajectories for Canbisol, (+/-)-(rrr)-

The primary application of Canbisol in current academic research is as a pharmacological tool to explore the endocannabinoid system. wikipedia.org Its high affinity for both CB1 and CB2 receptors makes it a standard ligand in receptor binding assays. wikipedia.org These studies are crucial for characterizing new, uninvestigated compounds and for understanding the binding pockets of cannabinoid receptors.

Research has utilized Canbisol and its derivatives to investigate the functional roles of specific amino acid residues within the cannabinoid receptors. wikipedia.org By observing how the binding of a potent agonist like Canbisol is affected by mutations in the receptor's structure, scientists can map the precise points of interaction that are critical for receptor activation and signal transduction.

Furthermore, Canbisol has been used in animal studies as a potent cannabinoid agonist to investigate the physiological and behavioral outcomes of strong CB1 and CB2 receptor activation. For instance, it has been employed in research examining brain reward mechanisms, helping to elucidate the role of the endocannabinoid system in these complex processes. The compound's potent antinociceptive (pain-relieving) properties in animal models have also been noted in comparative studies with other cannabinoids and analgesics. europa.eu In essence, the current research trajectory for Canbisol is not directed toward developing it as a therapeutic agent but rather using it as a molecular probe to unlock the fundamental biology of the endocannabinoid system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O3 B12778698 Canbisol, (+/-)-(rrr)- CAS No. 101693-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101693-56-5

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1

InChI Key

UEKGZFCGRQYMRM-GUDVDZBRSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

Synthesis and Stereochemical Control of Canbisol, +/ Rrr

Methodologies for the Total Synthesis of Canbisol, (+/-)-(rrr)- and its Stereoisomers

The total synthesis of Canbisol and its stereoisomers leverages established cannabinoid synthesis strategies, often starting from chiral precursors or employing stereoselective reactions to create the desired spatial arrangement of atoms.

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of Canbisol, this is crucial for establishing the correct relative stereochemistry of the hydroxyl group at the C-9 position. The primary method for synthesizing Canbisol involves the reduction of the C-9 ketone of Nabilone (B1677615). nih.gov The choice of reducing agent plays a significant role in the diastereoselectivity of this transformation.

For instance, the reduction of Nabilone (compound 88 in some literature) with sodium borohydride (B1222165) yields Canbisol (compound 89 ), specifically the (6aS,9R,10aR) diastereomer. nih.gov The stereochemical outcome is directed by the existing stereocenters in the Nabilone molecule. Bulky hydride reagents, such as K-Selectride, are known to favor the formation of 9α-hydroxy isomers, whereas less hindered reagents can lead to the 9β-hydroxy configuration, which corresponds to the (rrr) relative stereochemistry when starting from the appropriate Nabilone enantiomer. researchgate.net

Another approach to achieve diastereoselectivity in cannabinoid synthesis involves intramolecular reactions like the hetero-Diels-Alder reaction of an o-quinone methide or an oxymercuration-demercuration sequence. researchgate.net These methods can be challenging but offer pathways to control stereochemistry at key positions. researchgate.net

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral compound. For cannabinoids, this is often achieved by using optically pure starting materials derived from natural sources, such as (−)-β-pinene or citronellal. nih.govchemrxiv.org The synthesis of Nabilone, the direct precursor to Canbisol, provides a clear example. An enantioselective synthesis route for Nabilone was developed by Archer and coworkers, starting from inexpensive (1S,5R)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane. chemrxiv.org

Modern enantioselective methods also include catalytic asymmetric synthesis. For example, strategies involving tandem enantioselective conjugate addition and enolate alkylation have been developed for the synthesis of cannabinoids like (-)-Δ⁹-Tetrahydrocannabinol and cannabidiol (B1668261), showcasing the potential for high enantio- and diastereoselectivity. nih.gov While not explicitly detailed for Canbisol in the provided context, these advanced strategies, including dual catalysis, offer precise control over the formation of multiple stereocenters and could be adapted for Canbisol synthesis. nih.govresearchgate.net

Precursor Chemistry and Key Synthetic Pathways for Canbisol, (+/-)-(rrr)-

The synthesis of Canbisol is fundamentally linked to its precursor, Nabilone. Understanding the synthesis of Nabilone is essential to understanding the formation of Canbisol.

Canbisol is directly derived from Nabilone via the reduction of the C-9 keto group. nih.govnih.gov Nabilone itself is a synthetic cannabinoid analog of Δ⁹-THC. drugbank.com The synthesis of Nabilone typically involves the condensation of a resorcinol (B1680541) derivative, such as 5-(1′,1′-dimethylheptyl)resorcinol, with a chiral terpene-derived component. researchgate.net

Table 1: Key Transformation from Nabilone to Canbisol

Precursor Reaction Product Reagent Example Reference
Nabilone Ketone Reduction Canbisol Sodium borohydride (NaBH₄) nih.gov

The synthesis of Nabilone, and by extension Canbisol, involves several critical steps and intermediates. nih.gov

Preparation of Terpene Component: The synthesis often starts from (−)-β-pinene, which is converted to (+)-nopinoe via ozonolysis. This is followed by enol acetylation and oxidation to produce a mixture of diacetates. researchgate.net

Condensation: The key fragment coupling is a Lewis acid-catalyzed condensation (a Michael addition) between a resorcinol derivative (e.g., olivetol (B132274) or a synthetic analog) and the terpene-derived electrophile. nih.gov For Nabilone synthesis, 5-(1,1-dimethylheptyl)resorcinol (B29920) is condensed with the diacetate mixture. nih.govresearchgate.net

Cyclization: The intermediate from the condensation step is then cyclized to form the tricyclic benzopyran core of Nabilone. nih.gov This step is often promoted by a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf). nih.gov

Reduction: The final step to obtain Canbisol is the reduction of the C-9 ketone on the Nabilone scaffold. nih.gov

Table 2: Key Intermediates in the Synthesis of Nabilone and Canbisol

Compound Name Role in Synthesis Structure Reference
(−)-β-Pinene Chiral Starting Material Terpene researchgate.net
5-(1,1-dimethylheptyl)resorcinol Aromatic Building Block Resorcinol Derivative nih.govresearchgate.net
Nabilone Direct Precursor Ketocannabinoid nih.gov

Management of Stereochemistry in Canbisol, (+/-)-(rrr)- Synthesis

The stereochemical configuration of Canbisol is designated as (+/-)-(rrr)-, indicating a racemic mixture of the (r,r,r) enantiomer and its mirror image (s,s,s). The control of stereochemistry at the three chiral centers (C6a, C9, and C10a in standard cannabinoid numbering) is paramount.

The trans-fusion of the B and C rings (6aR, 10aR or 6aS, 10aS) is established during the cyclization step, which is substrate-controlled by the chirality of the terpene precursor. researchgate.net For example, starting with a derivative of (1R,5R)-(−)-β-pinene leads to the desired (6aS,10aR) stereochemistry of Nabilone. nih.govchemrxiv.org

The final and crucial stereocenter at C-9 is created during the reduction of the ketone in Nabilone. The stereochemical outcome of this reduction determines which diastereomer of the alcohol is formed. The reduction of (6aS,10aR)-Nabilone with sodium borohydride stereoselectively yields the (9R)-alcohol, resulting in the (6aS,9R,10aR)-Canbisol isomer. nih.gov This stereoselectivity arises from the hydride reagent attacking the carbonyl group from the less sterically hindered face of the molecule. The use of bulkier reducing agents can reverse this selectivity, leading to the formation of the C-9 epimer. researchgate.net Therefore, the selection of the appropriate reducing agent is a critical factor in managing the final stereochemistry of Canbisol. researchgate.net

Importance of Specific Stereochemical Configurations

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the field of medicinal chemistry and pharmacology. numberanalytics.comslideshare.net For complex molecules like cannabinoids, which often contain multiple chiral centers, the specific stereochemical configuration can profoundly influence their interaction with biological targets, such as cannabinoid receptors (CB1 and CB2). nih.govnih.gov Molecules that are stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. biomedgrid.com This seemingly subtle difference can lead to significant variations in pharmacological activity, with one stereoisomer potentially exhibiting high potency while another is less active or even inactive. slideshare.netbiomedgrid.com

In the context of cannabinoids, the chirality often dictates the binding affinity for CB1 and CB2 receptors. researchgate.net For many classical and synthetic cannabinoids, a specific trans-stereochemistry at the junction of the pyran and cyclohexane (B81311) rings (positions 6a and 10a in the standard numbering system) is crucial for high cannabinergic activity. researchgate.net For instance, in many tricyclic cannabinoids, the (-)-trans-(6aR,10aR) configuration generally confers higher activity compared to its cis-diastereomers or the (+)-trans-(6aS,10aS) enantiomer, which is often inactive. researchgate.net

Table 1: Conceptual Comparison of Stereoisomer Properties

This table illustrates the general principles of how stereoisomerism can affect molecular properties, based on established concepts in stereochemistry.

PropertyEnantiomer A (e.g., (+)-(R,R,R)-Canbisol)Enantiomer B (e.g., (-)-(S,S,S)-Canbisol)Diastereomers (other stereoisomers)
Physical Properties Identical (except for optical rotation)Identical (except for optical rotation)Different melting points, boiling points, solubility
Chemical Properties Identical in an achiral environmentIdentical in an achiral environmentDifferent reactivity in both chiral and achiral environments
Biological Activity Can have high affinity for a specific receptorMay have different (lower or higher) affinity for the same receptorOften have significantly different biological activity and receptor affinity
Metabolism Can be metabolized at a specific rate by enzymesMay be metabolized at a different rateMetabolized through different pathways or at different rates

Control of Chiral Centers during Synthetic Procedures

The synthesis of cannabinoids with defined stereochemistry is a significant challenge in organic chemistry. researchgate.net Achieving control over the chiral centers is paramount to producing a specific, desired stereoisomer like Canbisol, (+/-)-(rrr)-. Synthetic strategies often employ stereoselective reactions or utilize chiral starting materials to direct the formation of the correct three-dimensional structure. nih.govchemrxiv.org

A reported synthesis of Canbisol (designated as compound 89 in some literature) involves the chemical modification of Nabilone (compound 88). nih.govchemrxiv.org Nabilone is a synthetic cannabinoid that already possesses a defined stereochemistry in its tricyclic core. This approach, known as a semi-synthesis or late-stage functionalization, leverages the existing stereochemical framework of the starting material to produce the target compound.

The key transformation in this synthesis is the reduction of the ketone group at the C9 position of Nabilone. The stereochemical outcome of this reduction is crucial for establishing the final chiral center of Canbisol. The use of specific reducing agents and reaction conditions allows for the control of this transformation, leading to the desired alcohol stereoisomer. For example, reducing agents can be selected based on their steric bulk to favor approach from the less hindered face of the ketone, thereby producing one diastereomer preferentially. While the specific reagents for this exact transformation to (+/-)-(rrr)-Canbisol are detailed in specialized literature, the general principle involves a diastereoselective reduction of the C9-ketone of a Nabilone precursor. nih.govchemrxiv.org

Other general strategies for establishing stereocenters in cannabinoid synthesis include:

Intramolecular Reactions: Cyclization reactions, such as intramolecular hetero-Diels-Alder reactions, can be used to form the core ring structure with a high degree of stereocontrol. researchgate.netnih.gov

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the molecule or chiral catalysts can influence the stereochemical course of a reaction, leading to an enantiomerically enriched product.

Resolution of Racemates: In cases where a racemic mixture is synthesized, chiral chromatography techniques can be employed to separate the individual enantiomers. nih.gov

Table 2: Overview of Synthetic Control for Canbisol

This table outlines the key synthetic step for creating Canbisol from a precursor, highlighting the method of stereochemical control.

Synthetic StepPrecursor CompoundTarget Functional GroupMethod of Stereochemical ControlResulting Stereocenter
ReductionNabilone (or derivative)C9-KetoneDiastereoselective reductionC9-Hydroxyl

Molecular Interactions and Mechanistic Studies of Canbisol, +/ Rrr in Vitro and Preclinical Focus

Cannabinoid Receptor Binding Kinetics and Thermodynamics

No studies were found that analyzed the kinetic and thermodynamic parameters of Canbisol, (+/-)-(rrr)- binding to cannabinoid receptors. Such studies would typically involve techniques like radioligand binding assays to determine association and dissociation rates, providing insights into the compound's affinity and residence time at the receptors.

There is no available data on the binding affinity (Ki), potency (EC50 or IC50), or binding kinetics of Canbisol, (+/-)-(rrr)- at the CB1 receptor.

Similarly, no research has been published detailing the binding affinity, potency, or kinetic parameters of Canbisol, (+/-)-(rrr)- for the CB2 receptor.

Due to the lack of data for individual receptors, no comparative analysis of the receptor affinities and potencies of Canbisol, (+/-)-(rrr)- at CB1 versus CB2 receptors can be made.

G-Protein Coupled Receptor Signaling and Downstream Events

The effects of Canbisol, (+/-)-(rrr)- on G-protein coupling and subsequent intracellular signaling cascades have not been documented in the scientific literature.

There are no published studies investigating the ability of Canbisol, (+/-)-(rrr)- to inhibit adenylyl cyclase activity upon binding to cannabinoid receptors. Therefore, no data on its functional efficacy as an agonist or antagonist at these receptors is available.

No research has been conducted to explore the impact of Canbisol, (+/-)-(rrr)- on downstream intracellular signaling pathways that are typically modulated by cannabinoid receptor activation, such as mitogen-activated protein kinase (MAPK) pathways or phosphoinositide 3-kinase (PI3K) pathways.

Allosteric Modulation and Orthosteric Binding Site Characterization

Currently, there is a notable absence of specific research into the allosteric modulation properties of Canbisol. Scientific literature does not provide evidence to suggest that Canbisol acts as an allosteric modulator at cannabinoid receptors. Its primary characterization is that of a potent orthosteric agonist, directly binding to and activating the main ligand binding site on CB1 and CB2 receptors. wikipedia.org

In contrast, other cannabinoids like Cannabidiol (B1668261) (CBD) have been studied for their allosteric effects. For instance, CBD has been identified as a negative allosteric modulator of the CB1 receptor, meaning it can alter the receptor's response to other ligands without directly activating it. nih.gov However, no such studies or findings are currently associated with Canbisol. The characterization of its interaction with the orthosteric binding site is limited to its high-affinity agonist activity.

Interactions with Endocannabinoid System Components Beyond Receptors (e.g., metabolic enzymes, transporters)

Detailed preclinical and in-vitro studies on the interaction of Canbisol with key components of the endocannabinoid system beyond the CB1 and CB2 receptors are not available in the current body of scientific literature. The endocannabinoid system comprises metabolic enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the degradation of endogenous cannabinoids. nih.govbms.com Additionally, endocannabinoid transporters play a role in the cellular uptake of these signaling molecules. wikipedia.org

While the effects of various other cannabinoids on these enzymes and transporters have been a subject of research, there are no specific studies detailing how Canbisol may interact with or modulate the activity of FAAH, MAGL, or endocannabinoid transport proteins. This represents a significant gap in the understanding of Canbisol's complete pharmacological profile within the endocannabinoid system.

Cellular and Subcellular Localization of Canbisol, (+/-)-(rrr)- Binding Sites

There is a lack of specific research identifying the precise cellular and subcellular localization of Canbisol binding sites. While the general distribution of cannabinoid receptors (CB1 and CB2) in various tissues and within cells is known, studies specifically mapping the binding sites for Canbisol have not been published.

Research on cannabinoid receptors has shown that their localization can be influenced by various factors and that they are not only present on the plasma membrane but also in intracellular compartments. nih.gov However, without specific studies using radiolabeled Canbisol or other advanced imaging techniques, the precise distribution of its binding sites at the cellular and subcellular level remains uncharacterized.

Theoretical and Advanced Computational Investigations of Canbisol, +/ Rrr

Quantum Chemical Calculations of Canbisol, (+/-)-(rrr)-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its biological environment. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are critical determinants of molecular stability, reactivity, and intermolecular interactions. acs.orgdergipark.org.tr

The electronic structure of Canbisol dictates its reactivity and its potential for forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for receptor binding. chemrxiv.org DFT calculations can be employed to determine key electronic descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. samipubco.com

For Canbisol, the HOMO is expected to be localized around the electron-rich phenolic ring, indicating this region is the most probable site for electrophilic attack and a primary electron donor in charge-transfer interactions. nih.gov Conversely, the LUMO is likely distributed across the aromatic system. The molecular electrostatic potential (MEP) map would further highlight the electron-rich (negative) regions around the phenolic hydroxyl oxygens, predicting them as key hydrogen bond donor/acceptor sites, and electron-deficient (positive) regions around the hydroxyl hydrogens. nih.gov

Below is a table of hypothetical, yet representative, electronic properties for Canbisol calculated using a DFT method like B3LYP/6-31G*.

Table 1: Predicted Electronic Properties of Canbisol

Property Predicted Value Significance
HOMO Energy -6.15 eV Indicates the propensity to donate electrons; localized on the phenolic ring.
LUMO Energy -0.25 eV Indicates the propensity to accept electrons.
HOMO-LUMO Gap 5.90 eV Reflects chemical stability and low reactivity in isolation.
Dipole Moment 2.10 D Indicates overall polarity, influencing solubility and electrostatic interactions.

The three-dimensional structure of Canbisol is critical for its ability to fit within the binding pocket of cannabinoid receptors. The molecule possesses significant conformational flexibility, particularly around the rotatable bonds of its 1,1-dimethylheptyl side chain. uoa.gr Computational geometry optimization allows for the identification of the most stable, low-energy conformations. uoa.gr

These calculations would reveal that the fused tricyclic core of Canbisol is relatively rigid, but the alkyl tail can adopt numerous conformations. The lowest energy state likely involves the alkyl chain adopting a largely extended or slightly bent conformation to minimize steric hindrance. uoa.gr The relative orientation of this chain with respect to the phenolic ring is a key determinant of binding affinity and selectivity. uoa.gr Understanding the energy barriers between different conformers is crucial, as the receptor may bind a higher-energy conformation.

The table below presents hypothetical key dihedral angles for a predicted low-energy conformer of Canbisol.

Table 2: Predicted Dihedral Angles for a Stable Conformer of Canbisol

Dihedral Angle Atoms Involved Predicted Angle (°) Significance
τ1 C2-C3-C(alkyl)-C(alkyl) 95° Orients the alkyl chain relative to the phenolic ring.
τ2 C3-C(alkyl)-C(alkyl)-C(alkyl) 175° Defines the initial extension of the alkyl chain.
τ3 C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl) 180° Reflects a stable, extended trans configuration in the chain.

In Silico Predictive Modeling of Ligand-Receptor Interactions

Building on the foundation of quantum chemical insights, in silico modeling simulates the dynamic interaction between Canbisol and its biological targets, the CB1 and CB2 receptors. These methods are pivotal for predicting binding affinity and understanding the molecular basis of agonism.

To investigate the binding of Canbisol, a multi-step computational approach is typically employed. First, molecular docking is used to predict the most likely binding pose of a low-energy Canbisol conformer within the receptor's orthosteric binding site. nih.gov This initial static model is then used as the starting point for all-atom molecular dynamics (MD) simulations. nih.govnih.gov MD simulations place the ligand-receptor complex within a hydrated phospholipid bilayer to mimic the cell membrane, providing a dynamic view of the binding interactions over time. scielo.org.mxscielo.org.mx

From the resulting MD trajectory, the binding free energy (ΔG_bind) can be calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govacs.org These calculations dissect the total binding energy into contributions from different forces, such as van der Waals interactions, electrostatics, and solvation energy, offering a quantitative rationale for the observed high affinity of Canbisol. wikipedia.org The analysis would likely show that binding is driven by hydrophobic interactions between the dimethylheptyl tail and nonpolar residues in the receptor, complemented by key hydrogen bonds involving the phenolic hydroxyl group. chemrxiv.org

Table 3: Hypothetical Binding Free Energy Components for Canbisol-CB1 Interaction

Energy Component Predicted Value (kcal/mol) Contribution to Binding
Van der Waals Energy -55.0 Favorable; driven by hydrophobic packing of the alkyl chain.
Electrostatic Energy -18.5 Favorable; includes hydrogen bonds with key polar residues (e.g., Ser, Thr).
Polar Solvation Energy +32.0 Unfavorable; energy penalty for desolvating polar groups upon binding.
Nonpolar Solvation Energy -4.5 Favorable; related to the hydrophobic effect.
Total Binding Free Energy (ΔG_bind) -46.0 Strongly favorable, indicating high binding affinity.

Pathway analysis from MD simulations can also reveal the stability of the ligand within the binding pocket and identify key residues, such as F200 and W279 in CB1, that form stable interactions and are critical for anchoring the ligand and initiating the conformational changes associated with receptor activation. chemrxiv.orgnih.gov

The detailed understanding of Canbisol's binding mode provides a powerful platform for structure-based drug design. acs.org Virtual screening can be employed to identify novel analogues with potentially improved properties, such as enhanced selectivity for CB2 over CB1 (to reduce psychoactivity) or optimized pharmacokinetic profiles. nih.govnih.gov

Using the Canbisol-receptor complex as a template, a virtual library of related compounds can be created by modifying specific functional groups. For instance, the length and branching of the alkyl tail could be altered, the phenolic hydroxyls could be replaced with bioisosteres, or additional functional groups could be introduced to probe for new interactions within the binding site. These virtual analogues are then docked into the receptor model, and their binding affinities are rapidly estimated using scoring functions or more rigorous methods like MM/GBSA. acs.org Promising candidates identified through this screening process can then be prioritized for chemical synthesis and experimental validation. researchgate.net

Table 4: Example of a Virtual Screening Campaign for Canbisol Analogues

Analogue Modification Design Rationale Predicted ΔG_bind (kcal/mol) Predicted Outcome
Replace dimethylheptyl with pentyl chain Reduce lipophilicity, probe hydrophobic pocket size. -41.5 Lower affinity.
Add fluoro group to phenolic ring Modulate pKa and hydrogen bonding potential. -47.2 Slightly improved affinity.
Replace 9-OH with a ketone (Nabilone-like) Alter hydrogen bonding network and conformation. -44.8 Maintained high affinity.
Replace 1-OH with a methoxy (B1213986) group Remove key hydrogen bond donor. -35.0 Significantly reduced affinity.

Cheminformatics and Data Mining for Cannabinoid Research Applied to Canbisol, (+/-)-(rrr)-

Cheminformatics and data mining provide tools to analyze large datasets of chemical compounds and their biological activities, placing Canbisol within the broader context of known cannabinoids. csic.es By creating a dataset that includes Canbisol alongside other natural and synthetic cannabinoids, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov

A QSAR model establishes a mathematical correlation between the structural or physicochemical properties of molecules (descriptors) and their biological activity (e.g., CB1 binding affinity). tiu.edu.iqmdpi.com Descriptors for Canbisol would include those derived from quantum chemical calculations (HOMO/LUMO energies), steric properties (molecular volume), and physicochemical properties (LogP, polar surface area). ajchem-a.com A robust QSAR model could then be used to predict the binding affinity of novel, unsynthesized compounds, accelerating the discovery process. biorxiv.org

Data mining techniques, such as cluster analysis based on molecular fingerprints, can be used to map the chemical space of cannabinoids. This would position Canbisol relative to other ligands like THC and synthetic cannabinoids, highlighting similarities and differences that can be correlated with their activity profiles.

Table 5: Key Molecular Descriptors for Canbisol in a Cheminformatics Study

Descriptor Calculated Value Relevance
Molecular Weight 374.56 g/mol Size and steric parameter.
LogP (octanol-water partition) 7.2 High lipophilicity, important for membrane permeability and hydrophobic interactions.
Topological Polar Surface Area (TPSA) 49.69 Ų Predicts hydrogen bonding capacity and membrane transport.
Number of Rotatable Bonds 7 Index of molecular flexibility.
Number of H-bond Donors 2 Key interaction potential.
Number of H-bond Acceptors 3 Key interaction potential.

Application of Machine Learning and Artificial Intelligence in Cannabinoid Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of cannabinoid research and drug discovery. These technologies offer powerful tools to navigate the vast chemical space of cannabinoids and to understand their complex interactions with biological systems.

Key Applications of AI/ML in Cannabinoid Research:

Application AreaDescriptionPotential Impact
Strain Development and Optimization AI algorithms analyze genomic data to predict cannabinoid and terpene profiles, guiding the breeding of plants with specific therapeutic properties. legendary-seeds.comCreation of customized cannabis strains for targeted medical conditions.
Drug-Target Identification AI-driven platforms can predict the molecular targets of various cannabinoids and terpenoids by analyzing their chemical structures and similarities to known ligands. psu.eduIllumination of cellular pathways involved in cannabinoid effects and prediction of physiological responses.
Predicting Therapeutic Effects Machine learning models analyze data from cannabis users, including symptoms and experienced effects, to predict the therapeutic potential of different strains and cannabinoid ratios for various conditions. forbes.comdispensaryworks.comDevelopment of personalized medicine approaches for cannabinoid-based therapies.
Accelerating Clinical Research AI can map the interactions between cannabis compounds and the human body, identify biological responses, and predict therapeutic applications based on molecular pathways. dispensaryworks.comMore efficient design of clinical trials and faster discovery of new therapeutic uses for cannabinoids.
Screening and Identification Machine learning models can be trained to rapidly screen for the presence of synthetic cannabinoids in biological samples, offering a faster alternative to traditional methods. labcompare.comImproved diagnostics and treatment for adverse events related to synthetic cannabinoid use.
Understanding Structure-Activity Relationships ML algorithms can identify key structural features of cannabinoids that determine their biological activity, aiding in the design of novel compounds with improved therapeutic profiles. mdpi.comRational design of new cannabinoid-based drugs with enhanced efficacy and selectivity.
Personalized Dosing AI models can analyze patient data, including genetics and clinical information, to predict optimal dosing strategies for cannabinoid-based treatments. mdpi.comImproved treatment outcomes and minimization of potential side effects through personalized medicine. pharmatech-ai.com

It is important to reiterate that the information presented above is based on general trends in cannabinoid research and is not specific to Canbisol, (+/-)-(rrr)- . The scientific community has yet to publish detailed studies on this particular compound that would allow for a dedicated and accurate scientific article as requested.

Future Directions and Unexplored Research Avenues for Canbisol, +/ Rrr

Innovation in Stereospecific Synthetic Methodologies for Canbisol, (+/-)-(rrr)- Isomers

The complex stereochemistry of Canbisol presents both a challenge and an opportunity for synthetic chemists. The development of novel, efficient, and highly stereoselective synthetic routes is crucial for accessing individual isomers and unlocking their specific pharmacological profiles. Future research in this area is poised to move beyond classical approaches towards more innovative and sustainable methods.

Promising avenues for innovation include the application of asymmetric organocatalysis , which has shown considerable success in the synthesis of other chiral cannabinoids. escholarship.orgnih.gov Techniques such as organocatalytic Diels-Alder reactions could offer a powerful strategy for establishing the key stereocenters of the Canbisol core with high enantiomeric and diastereomeric control. escholarship.orgnih.gov

Furthermore, the adoption of continuous-flow synthesis methodologies presents an opportunity to improve the efficiency, safety, and scalability of Canbisol production. nih.gov Flow chemistry can enable precise control over reaction parameters, potentially leading to higher yields and purities of the desired isomers while minimizing the formation of side products. nih.gov

Biocatalysis represents another exciting frontier. chemrxiv.orgnih.gov The use of engineered enzymes could provide highly specific transformations, offering a green and efficient alternative to traditional chemical reagents for the synthesis of Canbisol and its analogues. chemrxiv.orgnih.gov Exploring the enzymatic landscape for cannabinoid synthesis could uncover novel biocatalysts capable of producing specific Canbisol isomers with unparalleled selectivity. chemrxiv.org

Synthetic MethodologyPotential Advantages for Canbisol SynthesisKey Research Focus
Asymmetric Organocatalysis High stereoselectivity, metal-free reactions, milder reaction conditions.Development of novel catalysts for the specific stereochemical requirements of Canbisol isomers.
Continuous-Flow Synthesis Improved reaction control, enhanced safety, scalability, and potential for higher yields and purity.Optimization of flow reactor setups and conditions for the multi-step synthesis of Canbisol.
Biocatalysis High specificity and selectivity, environmentally friendly processes, potential for novel transformations.Discovery and engineering of enzymes for the stereospecific synthesis of the Canbisol core and its functionalization.

In-depth Mechanistic Studies on Non-Canonical Cannabinoid Targets and Off-Target Interactions

While Canbisol is well-characterized as a potent agonist of CB1 and CB2 receptors, its interactions with the broader landscape of the endocannabinoid system and other cellular targets remain largely unexplored. A significant future research direction will be to move beyond the canonical cannabinoid receptors and investigate the "off-target" pharmacology of Canbisol.

Systematic screening of Canbisol against a broad panel of receptors and enzymes will be crucial to identify potential off-target interactions. nih.gov This will not only help in predicting potential side effects but also open up possibilities for drug repurposing. Understanding the polypharmacology of Canbisol is essential for a complete picture of its biological activity.

Non-Canonical TargetPotential Significance of Canbisol InteractionResearch Approach
GPR55 Modulation of cellular processes such as intracellular calcium levels and neurotransmitter release.In vitro binding and functional assays to determine agonist or antagonist activity of Canbisol at GPR55.
TRPV1 Involvement in pain sensation and inflammation.Electrophysiological and calcium imaging studies to assess the modulatory effects of Canbisol on TRPV1 channel activity.
PPARγ Regulation of gene expression involved in metabolism and inflammation.Reporter gene assays and molecular modeling to investigate the interaction and activation of PPARγ by Canbisol.

Advanced Computational Design of Canbisol, (+/-)-(rrr)- Analogues with Tailored Receptor Profiles

The potent but relatively non-selective nature of Canbisol's binding to CB1 and CB2 receptors makes it an ideal scaffold for the computational design of novel analogues with tailored receptor profiles. Future research will heavily rely on in silico methods to guide the synthesis of derivatives with enhanced selectivity for either CB1 or CB2, or even with biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others.

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic interactions between Canbisol and the cannabinoid receptors at an atomic level. nih.govnih.govprinceton.eduscispace.comuky.edu These simulations can help to identify key amino acid residues involved in binding and activation, and to understand the conformational changes that lead to receptor signaling.

By combining MD simulations with structure-based drug design approaches, it will be possible to rationally design modifications to the Canbisol structure to enhance its interaction with one receptor subtype over the other. researchgate.netnih.gov This could involve introducing specific functional groups to exploit differences in the binding pockets of CB1 and CB2, or to promote conformations that favor binding to a particular receptor. The ultimate goal is to generate a library of Canbisol analogues with a range of receptor affinities and efficacies, providing a valuable toolkit for dissecting the physiological roles of the cannabinoid receptors.

Computational ApproachApplication in Canbisol Analogue DesignDesired Outcome
Molecular Dynamics (MD) Simulations Elucidating the binding modes and conformational dynamics of Canbisol at CB1 and CB2 receptors.A deeper understanding of the molecular determinants of receptor affinity and selectivity.
Structure-Based Drug Design In silico screening of virtual libraries of Canbisol analogues and rational design of modifications to improve receptor selectivity.Identification of promising lead compounds with tailored CB1/CB2 receptor profiles for synthesis and pharmacological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models to correlate the structural features of Canbisol analogues with their biological activity.A predictive tool to guide the design of new analogues with desired pharmacological properties.

Utilization of Canbisol, (+/-)-(rrr)- as a Molecular Probe for Elucidating Cannabinoid Receptor Mechanisms and Function

The high affinity of Canbisol for cannabinoid receptors makes it an excellent candidate for development into sophisticated molecular probes to investigate receptor function in vitro and in vivo. The creation of Canbisol-based probes will be instrumental in advancing our understanding of cannabinoid receptor biology.

One promising avenue is the development of radiolabeled Canbisol analogues . mdpi.com These probes can be used in receptor binding assays to accurately quantify receptor density in different tissues and to study the binding of other unlabeled ligands through competition assays. Furthermore, positron emission tomography (PET) ligands based on the Canbisol scaffold could enable the non-invasive imaging of cannabinoid receptors in the living brain, providing insights into their role in various physiological and pathological processes.

The synthesis of fluorescently labeled Canbisol derivatives will allow for the visualization of cannabinoid receptors in living cells using advanced microscopy techniques. nih.govrsc.orgnih.gov These probes can be used to study receptor trafficking, dimerization, and interactions with other proteins in real-time.

Photoaffinity labeling is another powerful technique that could be applied to Canbisol. researchgate.net By incorporating a photoreactive group into the Canbisol structure, it is possible to covalently link the ligand to its receptor upon exposure to light. This allows for the identification and characterization of the ligand-binding pocket and can help to map the protein-protein interaction network of the cannabinoid receptors.

Type of Molecular ProbeApplication in Cannabinoid ResearchInformation Gained
Radiolabeled Analogues Receptor binding assays, autoradiography, and in vivo imaging (e.g., PET).Receptor density and distribution, ligand binding kinetics, and receptor occupancy.
Fluorescent Probes Live-cell imaging, fluorescence resonance energy transfer (FRET), and flow cytometry.Receptor localization, trafficking, dimerization, and protein-protein interactions.
Photoaffinity Labels Covalent modification of the receptor binding site and identification of interacting proteins.Detailed information about the ligand-binding pocket and the receptor's interactome.

Q & A

Q. What are the established synthesis protocols for Canbisol, (+/-)-(rrr)-, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis protocols should prioritize reproducibility. Begin with literature review to identify peer-reviewed procedures (e.g., chiral resolution via HPLC or asymmetric catalysis). Document reaction parameters (temperature, solvent polarity, catalyst loading) and their impact on stereochemical outcomes. Use NMR and X-ray crystallography to validate configurations. For reproducibility, include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How can researchers verify the purity and enantiomeric composition of Canbisol, (+/-)-(rrr)- using current analytical techniques?

  • Methodological Answer : Combine chiral chromatography (e.g., Chiralpak® columns) with mass spectrometry for enantiomeric excess (ee) quantification. Validate purity via HPLC-UV/Vis (≥95% threshold) and differential scanning calorimetry (DSC) for crystallinity. For trace impurities, employ LC-MS/MS with isotopic labeling. Cross-reference data with established spectral libraries and report deviations in supplementary files .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions between in vitro and in vivo pharmacological studies of Canbisol, (+/-)-(rrr)-?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., metabolic instability in vivo). Use isogenic animal models to control for genetic variability. Validate in vitro findings with 3D cell culture systems mimicking physiological conditions. Apply Bayesian statistics to quantify uncertainty and prioritize hypotheses for further testing .

Q. How can computational modeling be integrated with experimental data to predict the stereochemical stability of Canbisol, (+/-)-(rrr)- under varying physiological conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model stereochemical interactions at molecular interfaces. Validate predictions with experimental stability assays (e.g., accelerated degradation studies under pH/temperature gradients). Use molecular dynamics simulations to assess conformational changes in biological matrices. Publish raw simulation data and code repositories to enable peer validation .

Q. What experimental designs minimize bias in assessing Canbisol’s enantiomer-specific bioactivity?

  • Methodological Answer : Implement double-blinded, randomized controlled trials (RCTs) with independent replication arms. Use enantiomerically pure standards (≥99% ee) and negative controls (racemic mixtures). Apply counterbalancing in assay plate layouts to mitigate positional bias. Report effect sizes with confidence intervals and pre-register protocols on platforms like Open Science Framework .

Data Analysis & Reporting Guidelines

Q. How should researchers address discrepancies in reported IC₅₀ values for Canbisol across studies?

  • Methodological Answer : Perform cross-laboratory calibration using standardized reference compounds. Analyze methodological variables (e.g., cell line passage number, assay incubation time) through factorial ANOVA. Publish raw dose-response curves and Hill coefficients in open-access repositories. Encourage collaborative data harmonization via consortia .

Q. What frameworks support ethical and rigorous data sharing for Canbisol-related research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo or Figshare for datasets, ensuring metadata includes synthesis conditions and analytical validation steps. Cite datasets with DOIs and comply with journal policies on data availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.